molecular formula C7H8F3N3O B1384175 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 55545-80-7

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384175
CAS No.: 55545-80-7
M. Wt: 207.15 g/mol
InChI Key: CWLLGCJZWOJVPK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine ring substituted with dimethylamino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-(trifluoromethyl)pyrimidine.

    Dimethylation: The introduction of the dimethylamino group is achieved through nucleophilic substitution reactions. This can be done using dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The hydroxyl group is introduced via hydrolysis or other suitable methods, often involving the use of strong bases or acids under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidinol to its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.

    Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.

    Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

  • 2-(Dimethylamino)-4-(trifluoromethyl)pyridine
  • 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
  • 2-(Dimethylamino)-4-(trifluoromethyl)phenol

Comparison:

  • Structural Differences: While these compounds share the dimethylamino and trifluoromethyl groups, their core structures differ, leading to variations in their chemical behavior and applications.
  • Unique Properties: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Biological Activity

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS No. 55545-80-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group. This unique substitution pattern contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, particularly in the context of drug-resistant bacteria.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially functioning as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 4.9 μM with no observed cytotoxicity against eukaryotic cells (IC50 > 100 μM) .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget OrganismMIC (μM)Cytotoxicity (IC50 μM)
Compound AMycobacterium tuberculosis4.9>100
Compound BStaphylococcus aureus8.0>50
Compound CEscherichia coli12.5>80

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, it has demonstrated inhibitory effects on cell proliferation in specific cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing its effects on MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. A recent investigation revealed that it effectively suppressed COX-2 activity at low concentrations, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (μM)Comparison Drug
This compound0.04Celecoxib (0.04)
Compound D0.05Indomethacin
Compound E0.03Aspirin

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound acts as a competitive inhibitor for ATP-binding sites in kinases involved in cancer progression.
  • Modulation of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity:

  • Trifluoromethyl Group : Enhances lipophilicity and cellular uptake.
  • Dimethylamino Group : Influences receptor binding affinity and selectivity.

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378969
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55545-80-7
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55545-80-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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